![molecular formula C24H23N5O2 B2887063 2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2191216-78-9](/img/structure/B2887063.png)
2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole and its derivatives play an important role in medicinal chemistry due to their physiological activity which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory . The formula of indole is “C 8 H 7 N” is also known as 1H-benzo [b] pyrrole .
Synthesis Analysis
In a study, some new sulfonamide-based indole derivatives were synthesized by using 1H-indole -2 carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis
The molecular structure of indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indole derivatives typically involve the use of 1H-indole -2 carboxylic acid as a starting material .Physical And Chemical Properties Analysis
Indole is a colorless crystalline solid with a melting point of 52 °C and a boiling point 253 °C at 762 mm .Scientific Research Applications
Synthesis and Antitumor Activity
One study highlights the synthesis of indole and pyridine derivatives through the Fischer indolization of hydrazones, which were further processed to test their antitumor activity in vitro and in vivo using standard NCI protocols. The research found promising new classes of antineoplastic agents among these derivatives, suggesting potential applications in cancer treatment (Nguyen et al., 1990).
Neuropharmacological Properties
Another research effort explored the neuropharmacological properties of a series of 1-(4-fluorophenyl)-1H-indoles with substitutions that demonstrated potent dopamine D-2 and serotonin 5-HT2 receptor affinity. This study indicates potential applications in the development of noncataleptogenic or weakly cataleptogenic compounds, resembling the profile of atypical neuroleptics like clozapine, for psychiatric disorders treatment (Perregaard et al., 1992).
Chemical Synthesis of Heterocyclic Compounds
Further research into nitrogen-containing compounds, including pyridines and indoles, underscores their significance as structural components in pharmaceuticals and agrochemicals due to their high biological activities. This broad application in various domains highlights the compound's relevance in the synthesis of materials ranging from herbicides and insecticides to pharmaceuticals and electroconductive polymers (Higasio & Shoji, 2001).
Novel c-Met/ALK Inhibitors
Aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been identified as potent, selective, well-tolerated, and orally efficacious c-Met/ALK dual inhibitors. This finding is significant for the pharmacodynamics effect by inhibiting c-Met phosphorylation in vivo and demonstrating tumor growth inhibition in specific carcinoma models, marking a critical step towards therapeutic applications in oncology (Li et al., 2013).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple biochemical pathways
Pharmacokinetics
Indole derivatives are known to be biologically active and have been found in many important synthetic drug molecules . This suggests that the compound could have favorable pharmacokinetic properties that contribute to its bioavailability.
Result of Action
Given the various biological activities associated with indole derivatives , it’s likely that this compound could have a range of molecular and cellular effects
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives can interact with multiple receptors, suggesting that this compound may also bind with high affinity to various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the specific structural features of the compound, including the indole nucleus and the piperidin-4-yl and pyridin-4-yl groups.
Cellular Effects
Given the broad-spectrum biological activities of indole derivatives , it is plausible that this compound could influence various cellular processes This might include impacts on cell signaling pathways, gene expression, and cellular metabolism
properties
IUPAC Name |
2-[[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c30-23-4-3-21(19-5-10-25-11-6-19)27-29(23)16-17-8-13-28(14-9-17)24(31)20-2-1-18-7-12-26-22(18)15-20/h1-7,10-12,15,17,26H,8-9,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBGKVIQBKXKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CC5=C(C=C4)C=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

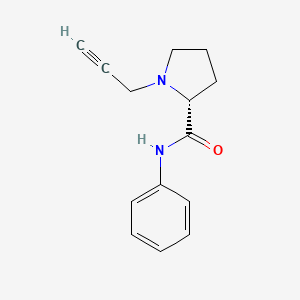
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2886982.png)
amino}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2886983.png)
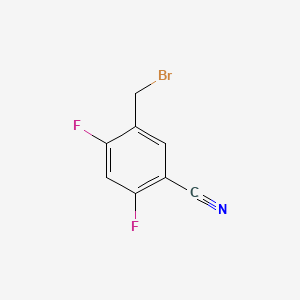
![7-(4-bromophenyl)-3-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2886987.png)
![3-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2886991.png)
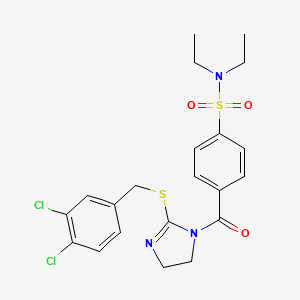
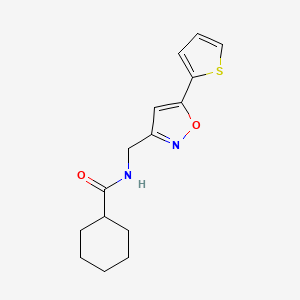
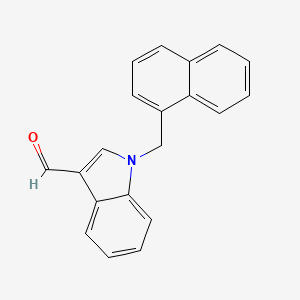


![Methyl 2-(4,5-dimethoxy-2-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetate](/img/structure/B2886999.png)
![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl ether](/img/structure/B2887000.png)
